Deacetylravidomycin is primarily isolated from the fermentation products of Micromonospora species. These actinomycetes are known for their ability to produce a variety of bioactive compounds, including antibiotics. The discovery of deacetylravidomycin has contributed to the exploration of microbial metabolites in drug discovery and development.
Deacetylravidomycin falls under the category of macrolide antibiotics. This classification is based on its structural characteristics, which include a large lactone ring and sugar moieties. The compound exhibits antibacterial properties, making it a subject of interest in medicinal chemistry and pharmacology.
The total synthesis of deacetylravidomycin M has been accomplished using several synthetic strategies. One notable approach involves a [2+2+2] cycloaddition reaction, which allows for the construction of complex molecular architectures. This method was pivotal in revising the structure of deacetylravidomycin M, confirming its stereochemistry and functional groups.
The synthesis typically includes key steps such as aryl C-glycosidation and azido-bearing intermediates, which are crucial for assembling the final product. The synthetic route has been optimized to enhance yield and purity, demonstrating the feasibility of producing this compound in a laboratory setting for further research and application.
Deacetylravidomycin features a complex molecular structure characterized by a large lactone ring and multiple functional groups, including hydroxyl and amino groups. The specific arrangement of these groups contributes to its biological activity.
The molecular formula for deacetylravidomycin is C₁₈H₁₉N₃O₅, with a molecular weight of 357.35 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate its structure and confirm its identity.
Deacetylravidomycin participates in various chemical reactions that can modify its structure and enhance its pharmacological properties. Key reactions include hydrolysis, which can generate active metabolites, and acylation reactions that may alter its antibacterial efficacy.
The reactivity profile of deacetylravidomycin suggests potential pathways for structural modification, which can be explored to develop new derivatives with improved therapeutic profiles. Understanding these reactions is essential for optimizing the compound's use in clinical settings.
The mechanism by which deacetylravidomycin exerts its antibacterial effects involves inhibition of protein synthesis in bacterial cells. It binds to the ribosomal subunit, disrupting the translation process essential for bacterial growth and replication.
Studies have shown that deacetylravidomycin effectively inhibits interleukin-4 signal transduction pathways, highlighting its potential role in modulating immune responses alongside its antibiotic properties. This dual action may provide therapeutic benefits in treating infections with inflammatory components.
Deacetylravidomycin is typically presented as a white to off-white solid with moderate solubility in organic solvents such as methanol and dimethyl sulfoxide. Its melting point and specific optical rotation have been characterized to aid in purity assessment.
The compound exhibits stability under acidic conditions but may degrade under alkaline environments or prolonged exposure to light. Its chemical reactivity allows for further derivatization, making it an attractive candidate for medicinal chemistry applications.
Deacetylravidomycin has garnered interest in various scientific fields due to its potent antibacterial activity. It is being investigated for potential applications in treating resistant bacterial infections and could serve as a lead compound for developing new antibiotics. Additionally, its immunomodulatory effects open avenues for research into therapies targeting autoimmune diseases or inflammatory conditions.
Deacetylravidomycin was first isolated from the fermentation broth of Streptomyces ravidus strain S50905 under optimized culture conditions. The strain was cultivated in a specialized medium containing sodium anthraquinone-beta-sulfonate, which significantly enhanced antibiotic production. During fermentation monitoring, researchers observed the simultaneous production of three structurally related compounds: ravidomycin, deacetylravidomycin, and a previously unidentified derivative later characterized as deacetylravidomycin N-oxide. The isolation process employed sequential solvent extraction and chromatographic techniques, yielding deacetylravidomycin as a yellow amorphous solid with distinct spectroscopic properties [1].
Structural characterization through NMR and mass spectrometry revealed deacetylravidomycin as an angucycline-class polyketide featuring a tetracyclic benz[a]anthracene quinone core structure. Unlike its precursor ravidomycin, deacetylravidomycin lacks the acetyl group on the amino sugar moiety (ravidosamine), resulting in a free hydroxyl group at that position. This structural difference significantly influences its biological activity profile. The compound was further confirmed through chemical synthesis from deacetylravidomycin, establishing an unambiguous synthetic route to this natural product [1] [3].
Table 1: Key Fermentation Parameters for Deacetylravidomycin Production
| Parameter | Specification | Significance |
|---|---|---|
| Producer Strain | Streptomyces ravidus S50905 | Primary source of deacetylravidomycin |
| Media Additive | Sodium anthraquinone-beta-sulfonate | Enhances antibiotic production |
| Co-produced Analogs | Ravidomycin, Deacetylravidomycin N-oxide | Indicates branching in biosynthetic pathway |
| Chromatography | Silica gel and reverse-phase HPLC | Primary purification techniques |
| Molecular Formula | C₂₈H₂₉NO₈ | Determined via high-resolution mass spectrometry |
| Structural Confirmation | Chemical synthesis from deacetylravidomycin | Validated structural assignment |
Streptomyces ravidus S50905, the producing organism of deacetylravidomycin, belongs to the family Streptomycetaceae within the order Actinomycetales. This Gram-positive, filamentous bacterium exhibits characteristic morphological features of streptomycetes, including the formation of branched substrate mycelium and aerial hyphae that differentiate into chains of spores. The strain displays a greyish aerial spore mass and produces a yellow substrate mycelium on International Streptomyces Project (ISP) media 2 and 4, with no observable soluble pigment production [1] [6].
Taxonomic classification was confirmed through polyphasic approaches including 16S ribosomal RNA gene sequencing, which placed the strain within the Streptomyces ravidus clade. Chemotaxonomic analyses revealed the presence of LL-diaminopimelic acid in the cell wall, MK-9(H₆) and MK-9(H₈) as major menaquinones, and a fatty acid profile dominated by iso-C₁₆:₀ and anteiso-C₁₅:₀. These characteristics align with the genus Streptomyces and specifically support its classification as Streptomyces ravidus. The strain's ability to produce deacetylravidomycin under specific fermentation conditions represents a specialized metabolic capability within this taxon [1] [6] [9].
The biosynthetic machinery responsible for deacetylravidomycin production is encoded within a type II polyketide synthase (PKS) gene cluster characteristic of angucycline biosynthesis. While the specific gene cluster for deacetylravidomycin has not been fully elucidated, genomic analyses of related angucycline producers reveal conserved features. These clusters typically contain genes encoding minimal PKS components (ketosynthase α/β heterodimer and acyl carrier protein), cyclases, oxygenases, glycosyltransferases, and tailoring enzymes responsible for structural diversification [3] [7].
The aminodeoxysugar moiety (ravidosamine) is synthesized through a pathway involving a nucleoside diphosphate (NDP)-hexose 4,6-dehydratase, aminotransferase, and methyltransferase enzymes. Comparative analysis with the gilvocarcin/chrysomycin biosynthetic pathways suggests that deacetylation likely occurs late in biosynthesis, potentially through the action of a specific esterase acting on ravidomycin. This enzymatic step represents a critical branch point in the pathway, directing metabolites toward either deacetylravidomycin or other derivatives like the N-oxide form [3] [10].
Advanced computational methods, including self-supervised deep learning approaches like BiGCARP (Biosynthetic Gene Convolutional Autoencoding Representations of Proteins), have emerged as powerful tools for identifying such biosynthetic gene clusters. These models represent BGCs as chains of functional protein domains (Pfam domains) and leverage masked language modeling to predict BGC boundaries and functions directly from genomic sequences, significantly accelerating the discovery process [10].
Several Streptomyces strains beyond S. ravidus S50905 produce structural analogs of deacetylravidomycin, revealing significant interspecies and intraspecies variations in biosynthetic capabilities. Streptomyces sp. Am59, isolated from a Brazilian fungus, produces six new ravidomycin analogs (1-4, 6, and 7) alongside deacetylravidomycin. This strain also produces fucomycin V (9), which shares the same aglycone as ravidomycin but features D-fucopyranose instead of D-ravidosamine, and four new fucomycin analogs (10-13) [3] [5].
Taxonomically identical Streptomyces albogriseolus strains isolated from marine sediments of the Visayan Sea demonstrate remarkable variation in antibiotic production profiles despite phylogenetic similarity. Genomic analyses reveal that all these strains harbor type I and II polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) genes, yet their biosynthetic outputs differ significantly. This suggests that bioactivity variation stems from differential expression of biosynthetic gene clusters rather than their mere presence. Metabolite profiling confirms these strains produce both shared core metabolites and unique strain-specific compounds, explaining their diverse biological activities [9].
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